diethyl 5-(2-((4-butyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate
Description
2,4-DIETHYL 5-{2-[(4-BUTYL-5-{[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as triazole, thiophene, and nitrophenyl
Properties
Molecular Formula |
C28H34N6O8S2 |
|---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
diethyl 5-[[2-[[4-butyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C28H34N6O8S2/c1-6-9-12-33-20(14-29-24(36)18-11-10-16(4)19(13-18)34(39)40)31-32-28(33)43-15-21(35)30-25-22(26(37)41-7-2)17(5)23(44-25)27(38)42-8-3/h10-11,13H,6-9,12,14-15H2,1-5H3,(H,29,36)(H,30,35) |
InChI Key |
OTWKBHXWELVQED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC)CNC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4-DIETHYL 5-{2-[(4-BUTYL-5-{[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups involved .
Scientific Research Applications
2,4-DIETHYL 5-{2-[(4-BUTYL-5-{[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic properties. Industrial applications may include its use in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole and thiophene rings may play a role in binding to enzymes or receptors, while the nitrophenyl group could be involved in redox reactions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2,4-DIETHYL 5-{2-[(4-BUTYL-5-{[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE include other triazole and thiophene derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
